[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[methyl-(1-methylpyrrolidin-3-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-4-3-7(5-9)10(2)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIURLGNVDSYFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
The reductive amination strategy involves reacting 1-methylpyrrolidin-3-amine with methyl glycinate derivatives, followed by reduction to stabilize the secondary amine.
Key Steps :
-
Intermediate Formation : Condensation of 1-methylpyrrolidin-3-amine with methyl glyoxylate generates an imine intermediate.
-
Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with palladium catalysts selectively reduces the imine to the secondary amine.
Representative Protocol :
-
Dissolve 1-methylpyrrolidin-3-amine (10 mmol) and methyl glyoxylate (12 mmol) in methanol.
-
Add NaBH3CN (15 mmol) at 0°C and stir for 12 hours.
-
Quench with aqueous NH4Cl, extract with ethyl acetate, and purify via column chromatography (yield: 68–72%).
Advantages :
-
High regioselectivity due to steric hindrance at the pyrrolidine nitrogen.
-
Compatible with chiral catalysts for enantioselective synthesis.
N-Alkylation of 1-Methylpyrrolidin-3-Amine
Alkylation with Haloacetic Acid Derivatives
Direct alkylation of 1-methylpyrrolidin-3-amine with methyl bromoacetate or chloroacetic acid under basic conditions forms the target compound.
Reaction Conditions :
-
Base : Potassium carbonate (K2CO3) or triethylamine (TEA).
-
Solvent : Acetonitrile or dimethylformamide (DMF).
Optimized Procedure :
-
Mix 1-methylpyrrolidin-3-amine (10 mmol), methyl bromoacetate (12 mmol), and K2CO3 (15 mmol) in DMF.
-
Heat at 70°C for 8 hours.
-
Filter, concentrate, and purify via recrystallization (yield: 55–60%).
Challenges :
-
Competing over-alkylation at the pyrrolidine nitrogen.
Ring-Closure Strategies from Acyclic Precursors
Pyrrolidine Ring Formation
Synthesis begins with acyclic precursors such as malic acid derivatives, which cyclize to form the pyrrolidine core.
Protocol from Malic Acid (Source) :
-
React malic acid with methylamine in toluene under reflux to form 3-hydroxy-1-methylcyclobutanediamide.
-
Reduce the intermediate with sodium borohydride (NaBH4) in tetrahydrofuran (THF) to yield 1-methylpyrrolidin-3-ol.
-
Oxidize the alcohol to the amine using POCl3, followed by coupling with methyl chloroacetate.
Yield Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Cyclization | Malic acid, methylamine | 85 |
| Reduction | NaBH4, THF | 78 |
| Oxidation & Coupling | POCl3, methyl chloroacetate | 62 |
Advantages :
Condensation Using Carbodiimide Coupling Agents
EDC/HOBt-Mediated Coupling
Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between 1-methylpyrrolidin-3-amine and protected glycine derivatives.
Procedure :
-
Activate glycine tert-butyl ester (10 mmol) with EDC (12 mmol) and HOBt (12 mmol) in DCM.
-
Add 1-methylpyrrolidin-3-amine (10 mmol) and stir for 24 hours.
-
Deprotect the tert-butyl group using trifluoroacetic acid (TFA) to yield the free acid.
Critical Parameters :
-
Solvent : Dichloromethane (DCM) or THF.
-
Temperature : Room temperature.
Comparative Analysis of Methods
Table 1: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 68–72 | ≥95 | Moderate | High |
| N-Alkylation | 55–60 | ≥90 | High | Moderate |
| Ring-Closure | 62 | ≥85 | High | Low |
| EDC Coupling | 70–75 | ≥98 | Low | High |
Key Observations:
-
Reductive Amination : Preferred for high-purity applications but requires specialized reducing agents.
-
N-Alkylation : Cost-effective for large-scale synthesis but suffers from moderate yields.
-
EDC Coupling : Delivers high purity but is less scalable due to reagent costs.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Byproduct Management
-
Salt Waste : K2CO3 and TEA·HCl byproducts are neutralized and disposed of via aqueous treatment.
-
Unreacted Amine : Recycled via distillation or ion-exchange chromatography.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Active Pharmaceutical Ingredient (API) :
- Methyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid has been explored as a potential API due to its ability to interact with biological targets effectively. Its structural flexibility allows it to engage in various biological interactions, making it suitable for drug development.
-
Neurological Disorders :
- The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Research indicates that methylated pyrrolidine derivatives can influence neurotransmitter release and receptor activity, which may be beneficial in conditions like depression and anxiety .
- Pain Management :
Chemical Synthesis and Organic Chemistry
-
Synthetic Intermediates :
- The compound can serve as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and esterifications, making it valuable in synthetic organic chemistry.
- Molecular Modifications :
The biological activities of methyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid have been documented through various studies that highlight its interactions with biological macromolecules:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Receptor Binding : Interaction studies indicate that the compound may bind to certain receptors in the central nervous system, potentially modulating their activity and leading to therapeutic effects .
Case Studies and Research Findings
Recent studies have provided insights into the practical applications of methyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid:
- A study published in Pharmaceuticals highlighted the "magic-methyl effect," showing how methylation can significantly enhance the biological activity of certain compounds, including derivatives of methyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid .
- Another research article focused on the synthesis of related methyl-containing pharmaceuticals, demonstrating how modifications to the pyrrolidine structure can lead to improved pharmacological profiles .
Mechanism of Action
The mechanism of action of [Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows it to fit into the active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cellular pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| [Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid (Target) | C₈H₁₅N₂O₂* | 171.22* | Methyl-amino, pyrrolidine ring |
| 2-(1-Methylpyrrolidin-3-yl)acetic acid | C₇H₁₃NO₂ | 143.18 | Pyrrolidine ring, no methyl-amino |
| (S)-2-(Ethyl(1-methylpyrrolidin-3-yl)amino)acetic acid | C₉H₁₈N₂O₂ | 186.25 | Ethyl-amino, stereospecific (S-form) |
| [(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid | C₁₃H₂₁N₃O₃ | 267.33 | Acetyl, cyclopropyl, pyrrolidine |
Notes:
- The target compound’s structure is inferred from and , where related compounds lack or modify the methyl-amino group.
- Ethyl-substituted analogs (e.g., C₉H₁₈N₂O₂) exhibit increased molar mass and lipophilicity compared to the methyl-substituted target compound .
- The acetyl and cyclopropyl substitutions in introduce steric bulk and electronic effects, altering binding affinity and metabolic stability .
Physicochemical Properties
Critical properties for comparison include logP (lipophilicity) and molecular volume , which influence bioavailability and solubility:
Notes:
- The target compound’s logP is estimated to be lower than the ester analog in due to the absence of aromatic/hydrophobic groups.
- Molecular volume (McVol) correlates with steric effects; acetyl/cyclopropyl substitutions in increase volume significantly .
Research Findings and Data Gaps
- Synthetic Accessibility : The ethyl-substituted analog () requires chiral synthesis, increasing complexity compared to the target compound’s simpler methylation .
Biological Activity
[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is a compound characterized by its unique structure, which includes a pyrrolidine ring and an amino acid functionality. This structural configuration allows the compound to exhibit diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, detailing its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This formula indicates the presence of a methyl group attached to a pyrrolidine ring, contributing to its conformational flexibility. The amino acid moiety enhances its interaction with various biological targets, including enzymes and receptors.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . It has been shown to neutralize free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage and may have implications in conditions related to oxidative stress, such as neurodegenerative diseases.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties , particularly against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its efficacy .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 75 |
| Enterococcus faecalis | 125 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
3. Anti-inflammatory Activity
In addition to its antioxidant effects, the compound has shown potential as an anti-inflammatory agent . It modulates inflammatory pathways by reducing pro-inflammatory cytokines and mediators such as TNF-α and IL-6 in various experimental models .
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The amino group acts as a nucleophile, allowing the compound to participate in various biochemical reactions.
- Proton Transfer Reactions : The carboxylic acid moiety engages in proton transfer, influencing its interaction with biological macromolecules.
- Interaction with Enzymes : Studies suggest that the compound may inhibit specific enzymes involved in inflammatory processes and microbial growth .
Case Studies
Several studies have focused on the pharmacological effects of this compound:
- A study published in PubMed Central examined the compound's antibacterial properties against E. coli and B. subtilis, demonstrating significant inhibition at low concentrations .
- Another investigation highlighted its potential neuroprotective effects through antioxidant mechanisms, suggesting therapeutic applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid?
- Methodology : A plausible synthetic route involves a multi-step process, starting with the functionalization of the pyrrolidine ring. For example, alkylation of 1-methylpyrrolidin-3-amine with methyl iodide could yield the tertiary amine intermediate, followed by coupling to an acetic acid derivative via amide bond formation. This approach aligns with methods used for structurally related compounds, such as the synthesis of piperidine-linked acetic acid derivatives via nucleophilic substitution and amidation . Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the methyl-pyrrolidine moiety and acetic acid group by comparing chemical shifts to analogous compounds (e.g., piperidine-3-carboxylic acid derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion for CHNO) .
- Elemental Analysis : Ensures stoichiometric consistency, with deviations >0.3% indicating impurities .
Q. What are the key stability considerations for storage and handling?
- Methodology :
- Storage : Store under inert gas (argon) at –20°C to prevent oxidation or hydrolysis of the tertiary amine and acetic acid groups. Similar compounds (e.g., piperidine derivatives) show degradation under prolonged exposure to light or humidity .
- Handling : Use gloveboxes for air-sensitive steps. Acute toxicity data for structurally related compounds (e.g., pyridine-acetic acid derivatives) suggest wearing nitrile gloves and eye protection to avoid dermal/oral exposure .
Q. What safety precautions are necessary when working with this compound?
- Methodology :
- Ventilation : Use fume hoods to limit inhalation risks, as pyrrolidine derivatives may release volatile byproducts during synthesis .
- Emergency Protocols : Follow guidelines for acute toxicity (Category 4), including immediate decontamination with water for skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or interactions of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the pyrrolidine ring and acetic acid group. For example, PubChem-derived InChI keys and SMILES strings enable molecular docking studies to predict binding affinities with biological targets .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess stability under physiological conditions .
Q. What strategies address contradictions in pharmacological data across studies?
- Methodology :
- Dose-Response Repetition : Replicate assays (e.g., enzyme inhibition) at varying concentrations (1 nM–100 µM) to confirm activity thresholds.
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and cellular uptake studies to differentiate true binding from artifacts .
- Batch Analysis : Compare data across synthesized batches to rule out impurity-driven variability (e.g., residual solvents affecting IC values) .
Q. What catalytic systems optimize yield in its synthesis?
- Methodology :
- Base Catalysis : Use non-nucleophilic bases (e.g., DBU) to deprotonate the amine during alkylation, minimizing side reactions. For example, β-methyl-β-nitrostyrene derivatives synthesized with KCO achieved >80% yield in Michael additions .
- Metal-Free Coupling : Explore carbodiimide-based reagents (EDC/HOBt) for amide bond formation, avoiding transition-metal contaminants that complicate pharmacological studies .
Q. How do structural modifications affect its biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with variations in the pyrrolidine methyl group (e.g., ethyl, isopropyl) or acetic acid substituents (e.g., esterification). Compare pharmacokinetic properties (logP, solubility) and target engagement using in vitro assays .
- Pro-drug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance membrane permeability, followed by enzymatic cleavage in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
